![molecular formula C11H13Cl2NO2 B8306457 ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B8306457.png)
ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate is a chemical compound characterized by its unique structure, which includes an ethyl ester group and a dichlorophenylamino moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate typically involves the reaction of (2S)-2-aminopropanoic acid with 3,5-dichloroaniline in the presence of an esterifying agent such as ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Protection of the amino group: Using a protecting group to prevent unwanted reactions.
Coupling reaction: Reacting the protected amino acid with 3,5-dichloroaniline.
Deprotection: Removing the protecting group to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学研究应用
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate can be compared with other similar compounds, such as:
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]acetate: Similar structure but with an acetate group instead of a propanoate group.
属性
分子式 |
C11H13Cl2NO2 |
|---|---|
分子量 |
262.13 g/mol |
IUPAC 名称 |
ethyl (2S)-2-(3,5-dichloroanilino)propanoate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-3-16-11(15)7(2)14-10-5-8(12)4-9(13)6-10/h4-7,14H,3H2,1-2H3/t7-/m0/s1 |
InChI 键 |
SQGCTFGYSYZWMQ-ZETCQYMHSA-N |
手性 SMILES |
CCOC(=O)[C@H](C)NC1=CC(=CC(=C1)Cl)Cl |
规范 SMILES |
CCOC(=O)C(C)NC1=CC(=CC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


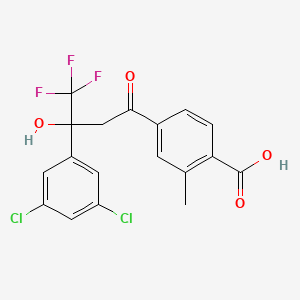
![tert-Butyl [1-(azidomethyl)cyclopropyl]carbamate](/img/structure/B8306384.png)
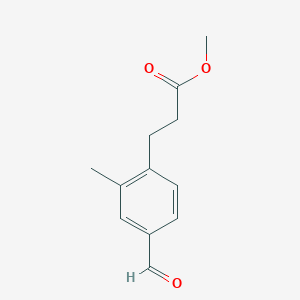
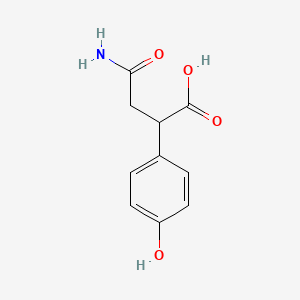
![(2-(Isopropylamino)thiazolo[4,5-c]pyridin-6-yl)methanol](/img/structure/B8306410.png)
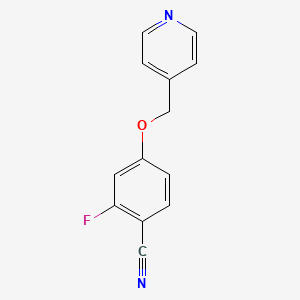
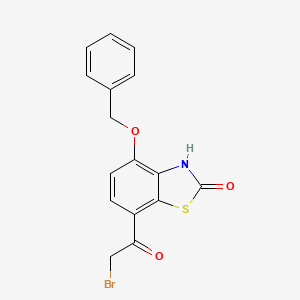
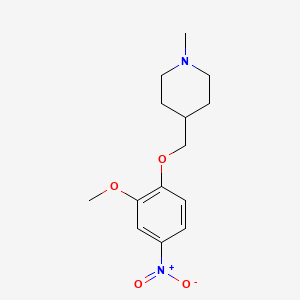
![8-Chloro-3-iodo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B8306436.png)
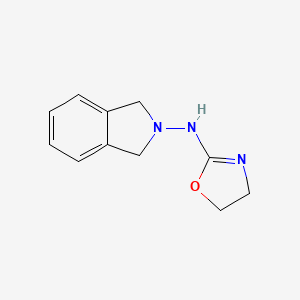
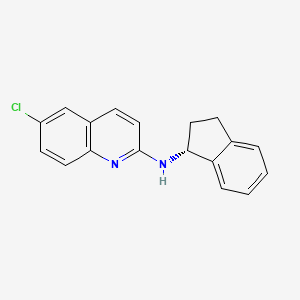
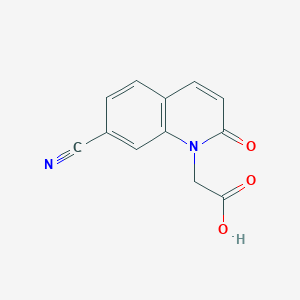

![1-(4-Aminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8306463.png)
